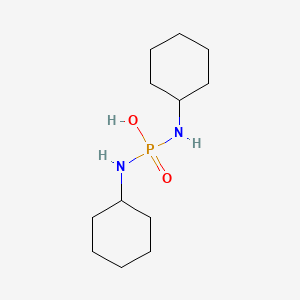
N,N'-Dicyclohexyl-phosphorodiamidic acid
Overview
Description
N,N'-Dicyclohexyl-phosphorodiamidic acid (Dcpa) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. Dcpa is a phosphoramide derivative that has been used as a chelating agent, a catalyst, and a reagent in various chemical reactions.
Scientific Research Applications
Biologically Active Metabolites and Antitumor Activity
N,N'-Dicyclohexyl-phosphorodiamidic acid, a compound related to N,N-Bis(2-chloroethyl)phosphorodiamidic acid, has been identified as an active metabolite in the biological activities of cyclophosphamide, a chemotherapeutic agent. This metabolite exhibits potent alkylating properties and demonstrates both in vivo and in vitro antitumor activity (Colvin, Padgett, & Fenselau, 1973).
Enantioselective Catalysis in Organic Synthesis
Phosphorodiamidic acids, including this compound, serve as novel structural motifs in Bronsted acid catalysts. These catalysts are efficient for direct Mannich reactions, an important reaction in organic synthesis. The unique feature of these acids includes their capability for enantioselective catalysis and the ability to introduce various substituents to the nitrogen atoms (Terada, Sorimachi, & Uraguchi, 2006).
Development in Gene-Directed Enzyme Prodrug Therapy
In gene-directed enzyme prodrug therapy, this compound derivatives have shown potential. For instance, a β-galactoside phosphoramide mustard prodrug, when incubated with E. coli β-galactosidase, transforms to the alkylating antitumor agent, N,N,N′,N′-tetrakis(2-chloroethyl) phosphorodiamidic acid (Ghosh, Khan, & Farquhar, 1999).
Role in Antiviral Drug Discovery
Phosphorodiamidic acids are identified as a significant new phosphate prodrug motif, particularly in antiviral drug discovery. These compounds exhibit nanomolar activitylevels against viruses like hepatitis C in replicon assay, demonstrating high antiviral selectivities and efficient processing in cells (McGuigan et al., 2011).
Prodrug Development for Cancer Treatment
This compound derivatives have been synthesized for use in cancer treatment. These derivatives, known as O-aryl phosphorodiamidates, have been evaluated for their anticancer activity. They act as prodrugs, converting to more active compounds under specific conditions (Chiu, Tsui, & Zon, 1979).
Applications in Organocatalysis
Phosphoric acids derived from phosphorodiamidic acids have been used in organocatalysis, demonstrating effectiveness in enantioselective reactions. These acids promote reactions like H-transfer reductions with high enantiomeric excess, which is crucial in synthesizing chiral compounds (Isaac et al., 2014).
Structural and Property Analysis
Studies on phosphorodiamidic acid, closely related to this compound, have revealed insights into its structure and properties at room temperature. These studies are important for understanding the behavior of such compounds under various conditions (Kowalczyk et al., 1993).
properties
IUPAC Name |
bis(cyclohexylamino)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKLTGEPHOUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NP(=O)(NC2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)
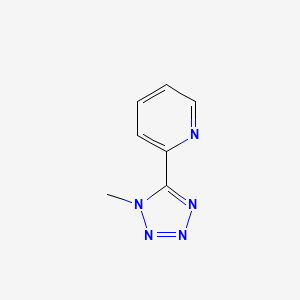

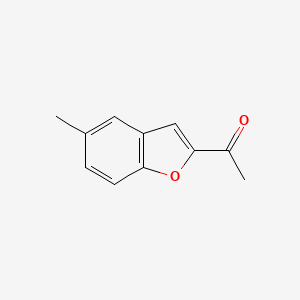



![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
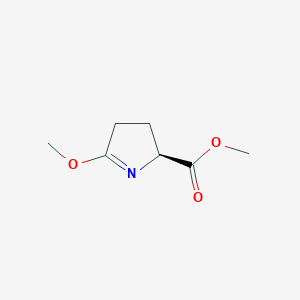
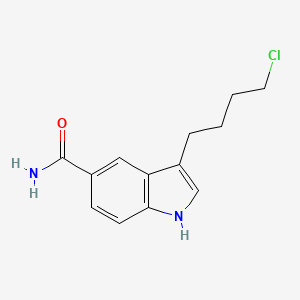
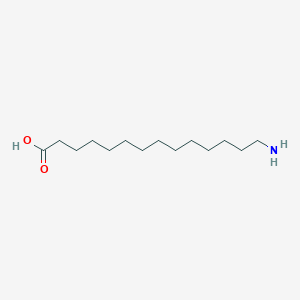

![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)
